molecular formula C11H9N3O2 B13900091 Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate

Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate

Cat. No.: B13900091
M. Wt: 215.21 g/mol
InChI Key: XOBAGSBSHTXHDH-UHFFFAOYSA-N
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Description

Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl oxalate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 6-pyridin-3-ylpyridazine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)10-5-4-9(13-14-10)8-3-2-6-12-7-8/h2-7H,1H3

InChI Key

XOBAGSBSHTXHDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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